Ampicillin impurity F

概要

説明

Ampicillin impurity F is a by-product that can form during the synthesis of Ampicillin, a widely used semisynthetic penicillin antibiotic. This impurity is often monitored and controlled in pharmaceutical preparations to ensure the safety and efficacy of the final product.

準備方法

Synthetic Routes and Reaction Conditions

Ampicillin impurity F can be synthesized through various chemical reactions involving the starting materials used in the production of Ampicillin. One common route involves the amidation of the carboxylic acid group of Ampicillin with specific reagents, leading to the formation of this impurity . The reaction conditions typically include the use of solvents like methanol and catalysts such as potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound is usually minimized through careful control of reaction conditions and purification processes. Techniques such as column chromatography and ultra-filtration are employed to separate and remove impurities, ensuring the purity of the final product .

化学反応の分析

Types of Reactions

Ampicillin impurity F can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

Ampicillin impurity F is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Ampicillin. It is also used in analytical chemistry to develop and validate methods for impurity detection and quantification . In biological research, this impurity can serve as a model compound to study the metabolism and degradation of penicillin antibiotics.

作用機序

類似化合物との比較

Similar Compounds

Ampicillin impurity E: Another impurity formed during the synthesis of Ampicillin, often through similar reaction pathways.

L-Ampicillin: An epimer of Ampicillin that can form due to the presence of specific reagents during synthesis.

Uniqueness

Ampicillin impurity F is unique in its specific formation pathway and chemical structure, which distinguishes it from other impurities. Its presence and concentration in pharmaceutical preparations are closely monitored to ensure product quality and safety .

生物活性

Ampicillin is a widely used broad-spectrum antibiotic belonging to the penicillin class. It is effective against various bacterial infections, but the presence of impurities, such as Ampicillin Impurity F, raises concerns regarding its safety and efficacy. This article focuses on the biological activity of this compound, detailing its synthesis, characterization, and potential impacts on health based on diverse research findings.

Chemical Structure and Properties

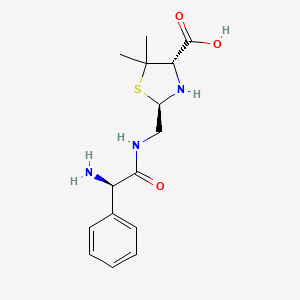

This compound has the chemical formula and is classified as a degradation product of ampicillin. The compound's structure includes a thiazolidine ring and a hydroxyphenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 321.41 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to heat and light |

Synthesis

This compound can be synthesized through the degradation of ampicillin under acidic conditions. The process typically involves heating ampicillin in an aqueous solution with hydrochloric acid at controlled temperatures. The following steps outline the synthesis:

- Preparation : Dissolve 20 g of ampicillin in 1000 mL of water.

- pH Adjustment : Adjust the pH to 3.1 using 50% HCl.

- Heating : Heat the solution to 75°C while stirring continuously for 6 hours.

- Extraction : Cool the solution and extract with chloroform.

- Purification : Dry the organic layer over sodium sulfate and purify using column chromatography.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects, toxicity, and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits reduced antimicrobial activity compared to pure ampicillin. The compound's interaction with penicillin-binding proteins (PBPs) is crucial for its bactericidal effect; however, impurities can alter this interaction:

- Mechanism of Action : Like ampicillin, it binds to PBPs, inhibiting cell wall synthesis, but its efficacy is diminished due to structural modifications that affect binding affinity .

- Resistance Mechanisms : The presence of impurities may contribute to antibiotic resistance by altering the pharmacodynamics of the active drug .

Toxicological Studies

Toxicity assessments have highlighted potential risks associated with this compound:

- Genotoxicity : Studies show that ampicillin does not induce chromosomal aberrations in human lymphocytes at concentrations up to 10 mg/mL . However, impurities could potentially alter this outcome.

- Nephrotoxicity and Hepatotoxicity : Isolated cases of liver injury have been reported in individuals receiving ampicillin; similar effects could be anticipated with its impurities .

Case Studies

Several case studies have examined the impact of impurities in antibiotic formulations:

- A study conducted on commercial ampicillin samples found that certain batches contained significant levels of impurities, affecting their overall quality and therapeutic efficacy .

- In clinical settings, patients receiving antibiotics with high impurity levels reported increased side effects and treatment failures, underscoring the importance of purity in pharmaceutical preparations .

特性

IUPAC Name |

(2R,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)/t10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIGZYMBHCDKIJ-UTUOFQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N[C@H](S1)CNC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。